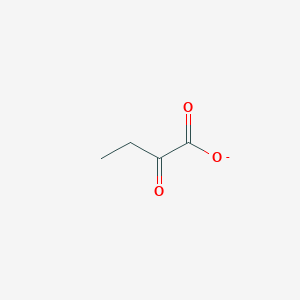
2-Oxobutanoate
説明
2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxobutanoic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion and a short-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 2-oxobutanoic acid.
科学的研究の応用
Metabolic Engineering Applications
1. Metabolic Detoxification
2-Oxobutanoate is recognized for its role as a toxic metabolic intermediate that can inhibit microbial growth and disrupt biosynthesis pathways. Recent studies have demonstrated methods to mitigate its toxicity in Escherichia coli by remodeling metabolic pathways. For instance, the acetate bypass can replace the pyruvate dehydrogenase complex to alleviate the toxic effects of this compound, allowing for enhanced production of l-threonine, a precursor for various amino acids and metabolites .
Case Study: Acetate Bypass in E. coli
- Objective: To enhance l-threonine biosynthesis while minimizing this compound toxicity.
- Method: Utilization of engineered pyruvate oxidase variants to improve substrate selectivity.
- Results: The engineered strains showed increased biomass and l-threonine production even in the presence of this compound .
3. Synthesis of Pharmaceutical Intermediates
The compound is also pivotal in the synthesis of pharmaceutical intermediates. For example, methional, derived from 4-methylthio-2-oxobutanoate, has been shown to induce apoptosis in certain cell lines, highlighting its potential therapeutic applications . This underscores the importance of this compound derivatives in drug development.
Case Study: Methional Induction of Apoptosis
特性
分子式 |
C4H5O3- |
|---|---|
分子量 |
101.08 g/mol |
IUPAC名 |
2-oxobutanoate |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1 |
InChIキー |
TYEYBOSBBBHJIV-UHFFFAOYSA-M |
SMILES |
CCC(=O)C(=O)[O-] |
正規SMILES |
CCC(=O)C(=O)[O-] |
同義語 |
2-ketobutyrate 2-ketobutyric acid 2-oxobutanoate 2-oxobutyrate alpha-ketobutyric acid alpha-ketobutyric acid, sodium salt alpha-oxobutyric acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













